Shanzhiside methyl ester

Description

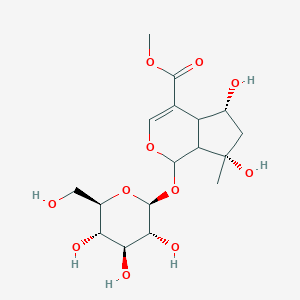

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3/t7-,8-,9+,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSYAZCUYVRKML-IRDZEPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sources and Phytochemistry

Isolation and Identification from Lamiophlomis rotata

Shanzhiside (B600711) methyl ester is a well-documented constituent of Lamiophlomis rotata (Benth.) Kudo, a perennial herbaceous plant belonging to the Lamiaceae family. nih.gov This plant, also known as "Duyiwei" in Chinese, has a long history of use in traditional medicine, particularly in Tibetan, Mongolian, and Chinese practices. rsc.org Phytochemical investigations have consistently identified iridoid glycosides as the major chemical constituents of L. rotata, with shanzhiside methyl ester being one of the principal compounds. nih.govrsc.org In fact, along with 8-O-acetylthis compound, it serves as a quality control marker for the herb in the Chinese Pharmacopoeia. rsc.org

This compound has been isolated from various parts of the Lamiophlomis rotata plant, including the roots, rhizomes, aerial parts, and leaves. nih.govrsc.orgmedchemexpress.com Both the aerial and underground parts of the plant contain a similar profile of iridoid glycosides. rsc.org

The extraction of this compound and other iridoids from L. rotata typically involves the use of polar solvents. Common methods include:

Aqueous Extraction: This method is used to obtain a broad spectrum of water-soluble compounds, including iridoid glycosides. nih.gov

Ethanol (B145695) Extraction: Ethanol extracts from the rhizomes have been shown to contain a variety of iridoid glycosides. rsc.org

n-Butanol Extraction: This technique is effective for isolating iridoid glycosides from the plant's rhizomes. nih.gov

Following initial extraction, further purification is achieved through various chromatographic techniques. These include the use of polyamide and macroporous adsorptive resins, silica (B1680970) gel chromatography, MCI chromatography, gel chromatography, preparative thin-layer chromatography, and preparative high-performance liquid chromatography (HPLC). rsc.orgnih.gov The identification and structural elucidation of this compound are confirmed using spectroscopic methods such as one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Lamiophlomis rotata is a rich source of various phytochemicals, with iridoids being the most prominent group. nih.gov this compound is found alongside a diverse array of other metabolites, particularly other iridoid glycosides.

This compound, also known as Barlerin, is a major iridoid glycoside that co-occurs with this compound in L. rotata. medchemexpress.comchemfaces.comnih.gov It is structurally similar to this compound, with the addition of an acetyl group. medchemexpress.com Like this compound, it is considered a key active component and is used for quality control of the plant. rsc.org It has been isolated from the leaves of the plant. medchemexpress.comselleckchem.com

Another acetylated derivative of this compound, 6-O-acetyl this compound, has also been isolated from L. rotata. rsc.orgnih.gov Research has identified this compound in the leaves of the plant. nih.gov

Loganin is another iridoid glycoside that is consistently found in L. rotata alongside this compound. rsc.orgnih.gov It is one of the main iridoid glycosides detected in the plant. nih.gov

Phloyoside II is also among the iridoid glycosides isolated from L. rotata. rsc.orgnih.gov It has been identified as one of the main iridoid glycosides in the aqueous extract of the plant. nih.gov

Co-occurring Iridoids and Other Metabolites

Other Iridoid Glycosides

In plants containing this compound, particularly in Barleria prionitis, a number of other iridoid glycosides are also present. These compounds share a common chemical backbone and often coexist. Notable examples include Barlerin and its acetylated form, Acetylbarlerin. vjol.info.vn Other related iridoids found in B. prionitis are Shanzhiside and 7-methoxydiderroside. vjol.info.vn The aerial parts of the plant have been a source for the isolation of these compounds, along with lupulinoside. phytolab.com Two new iridoid glycosides, 6-O-trans-p-coumaroyl-8-O-acetylthis compound and its cis isomer, have also been identified, highlighting the chemical diversity within this class. ekb.eg

**Table 1: Other Iridoid Glycosides Found with this compound in *Barleria prionitis***

| Compound Name | Reference |

|---|---|

| Barlerin | vjol.info.vn |

| Acetylbarlerin | vjol.info.vn |

| Shanzhiside | vjol.info.vn |

| 7-methoxydiderroside | vjol.info.vn |

| Lupulinoside | phytolab.com |

| 6-O-trans-p-coumaroyl-8-O-acetylthis compound | ekb.eg |

| 6-O-cis-p-coumaroyl-8-O-acetylthis compound | ekb.eg |

Flavonoids, Phenylethanoid Glycosides, and Phenylpropanoids

Beyond iridoids, these plants are also rich in other classes of compounds.

Flavonoids: Barleria prionitis contains various flavonoids, including scutellarein (B1681691) 7-rhamnosylglucoside. nih.gov The leaves, in particular, have been found to contain 6-hydroxyflavone. genome.jp Qualitative phytochemical screening has also confirmed the presence of flavonoids in ethanolic extracts of the plant. medchemexpress.com

Phenylethanoid Glycosides: This class of compounds is well-represented in B. prionitis. One of the most prominent is Verbascoside, also known as Acteoside, which has been isolated from the plant. ekb.eggoogle.com Another significant phenylethanoid glycoside is Barlerinoside. nih.govacgpubs.org Further research has led to the isolation of several other phenylethanoid glycosides from the whole plant, including Acetylmartynoside A, Martynoside, 3-O-methylpoliumoside, Isoaceteoside, and Leucosceptoside A. researchgate.netjrespharm.com

Phenylpropanoids: Phenylpropanoid glycosides such as Luteoside A, Luteoside B, and Luteoside C have been isolated from B. prionitis. scispace.comnih.gov

**Table 2: Flavonoids, Phenylethanoid Glycosides, and Phenylpropanoids in *Barleria prionitis***

| Class | Compound Name | Reference |

|---|---|---|

| Flavonoids | Scutellarein 7-rhamnosylglucoside | nih.gov |

| 6-hydroxyflavone | genome.jp | |

| Phenylethanoid Glycosides | Verbascoside (Acteoside) | ekb.eggoogle.com |

| Barlerinoside | nih.govacgpubs.org | |

| Acetylmartynoside A | researchgate.netjrespharm.com | |

| Martynoside | researchgate.netjrespharm.com | |

| 3-O-methylpoliumoside | researchgate.netjrespharm.com | |

| Isoaceteoside | researchgate.netjrespharm.com | |

| Leucosceptoside A | researchgate.netjrespharm.com | |

| Phenylpropanoids | Luteoside A | scispace.comnih.gov |

| Luteoside B | scispace.comnih.gov | |

| Luteoside C | scispace.comnih.gov |

Isolation from Barleria prionitis

The isolation of this compound from Barleria prionitis typically involves the extraction of the plant material, followed by chromatographic separation. The aerial parts of the plant are a common source for its isolation. google.com

One established method involves creating a powdered form of the aerial parts, which is then subjected to extraction with aqueous methanol (B129727). google.com The resulting extract is concentrated and then partitioned with ethyl acetate (B1210297). The aqueous layer is further processed and evaporated to yield a product containing this compound along with other iridoid glycosides like Barlerin and Acetylbarlerin. google.com

More recent methods have utilized microwave-assisted extraction (MAE) to optimize the yield of this compound and Barlerin from B. prionitis. acgpubs.org This technique has been shown to be efficient, with optimal extraction achieved using 90% ethanol as the solvent, a microwave power of 450 W, and an extraction time of 5 minutes. acgpubs.org Following extraction, the purification is often carried out using column chromatography on silica gel. acgpubs.org The identification and confirmation of the isolated compound's structure are then performed using spectroscopic methods such as 1H and 13C-NMR and mass spectrometry. acgpubs.org

Presence in Other Medicinal Plants

This compound is not exclusive to Barleria prionitis and has been identified in a variety of other medicinal plants across different families.

Within the Lamiaceae family, it has been found in several genera. For instance, it has been isolated from Phlomis samia, Phlomis umbrosa, and Phlomis lycia. nih.govjrespharm.comscispace.com It is also a known constituent of Lamiophlomis rotata and Leonotis nepetifolia. vjol.info.vnmedchemexpress.com Furthermore, it has been identified in Eremostachys laciniata and Lamium species. phytolab.comnih.gov

In the Verbenaceae family, this compound has been reported in species of the genus Lippia and Lantana. researchgate.netscielo.brresearchgate.net It has also been found in the Rubiaceae family, in plants such as Scyphiphora hydrophyllacea and Gardenia jasminoides. nih.gov

The compound is also present in the Orobanchaceae family (previously classified under Scrophulariaceae), where it has been detected in plants of the Pedicularis genus. nih.govpreprints.org Additionally, it has been identified in Aptosimum procumbens from the Scrophulariaceae family. uj.ac.za

Table 3: Presence of this compound in Various Plant Families and Genera

| Family | Genus | Species (if specified) | Reference |

|---|---|---|---|

| Acanthaceae | Barleria | prionitis, cristata, lupulina | ekb.eggenome.jpcore.ac.uk |

| Lamiaceae | Phlomis | samia, umbrosa, lycia | nih.govjrespharm.comscispace.com |

| Lamiophlomis | rotata | medchemexpress.com | |

| Leonotis | nepetifolia | vjol.info.vn | |

| Eremostachys | laciniata | nih.gov | |

| Lamium | phytolab.com | ||

| Verbenaceae | Lippia | phytolab.comresearchgate.net | |

| Lantana | montevidensis, camara | scielo.brresearchgate.net | |

| Rubiaceae | Scyphiphora | hydrophyllacea | nih.gov |

| Gardenia | jasminoides | nih.gov | |

| Orobanchaceae | Pedicularis | nih.govpreprints.org | |

| Scrophulariaceae | Aptosimum | procumbens | uj.ac.za |

Biosynthesis and Metabolic Pathways

Precursor Formation

The journey to synthesizing Shanzhiside (B600711) methyl ester begins with the formation of universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.com Plants utilize two distinct pathways for this purpose, which are localized in different cellular compartments. mdpi.com

Mevalonate (MVA) Pathway: Occurring primarily in the cytoplasm, this pathway starts with acetyl-CoA. mdpi.com

Methylerythritol 4-phosphate (MEP) Pathway: Localized in the plastids, this pathway uses glyceraldehyde-3-phosphate (GA-3P) and pyruvate (B1213749) as its starting materials. mdpi.commdpi.com

Both the MVA and MEP pathways ultimately yield IPP and DMAPP, which are the fundamental building blocks for all terpenoids, including the iridoids. mdpi.comresearchgate.net

Terpenoid Skeleton Biosynthesis

The formation of the characteristic iridoid skeleton is the second major stage in the biosynthesis. mdpi.comresearchgate.net This process involves the condensation of the five-carbon precursors and a series of enzymatic reactions to form the core cyclized structure.

Geranyl Pyrophosphate (GPP) Synthesis: Geranyl diphosphate (B83284) synthase (GPPS) catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form geranyl pyrophosphate (GPP), the ten-carbon precursor for all monoterpenes. mdpi.commdpi.com

Conversion to Geraniol (B1671447): GPP is then converted to the alcohol geraniol by the enzyme geraniol synthase (GES). researchgate.net

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation by geraniol 8-hydroxylase (G8H or G10H) to form 8-hydroxygeraniol. researchgate.net This is followed by an oxidation step mediated by 8-hydroxygeraniol oxidoreductase (8HGO) to produce 8-oxogeranial. researchgate.net

Reductive Cyclization: The final step in forming the core iridoid structure is a reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY). researchgate.netnih.gov This reaction forms the iridodial (B1216469) skeleton, which exists in equilibrium with its cyclic hemi-acetal form, nepetalactol. researchgate.net This cyclization is a key distinguishing feature of iridoid biosynthesis, setting it apart from canonical terpene cyclization. nih.gov

Subsequent Chemical Modifications

Once the core iridoid skeleton is formed, a series of tailoring reactions, including glycosylation, hydroxylation, and methylation, occur to produce the final diverse array of iridoid compounds, including Shanzhiside methyl ester. scielo.brmdpi.comnih.gov

The final steps in the biosynthesis of many iridoids are considered to be O-glycosylation and O-alkylation. scielo.br For this compound, this involves the attachment of a glucose molecule to the iridoid aglycone, a reaction typically catalyzed by UDP-glycosyltransferases (UGTs). plos.org Further modifications, such as those catalyzed by hydroxylases and methyltransferases like loganic acid O-methyltransferase (LAMT), lead to the specific structure of this compound. nih.govresearchgate.net The diversity in these final modification steps contributes to the vast array of iridoid structures found in nature. nih.gov

Genetic and Environmental Factors Influencing Biosynthesis

The production and accumulation of this compound are not static; they are dynamically influenced by a combination of genetic regulation and external environmental conditions. nih.govmazums.ac.ir

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in identifying the key genes controlling iridoid biosynthesis. In studies of Phlomoides rotata, a plant known to produce this compound, researchers have identified numerous genes encoding the enzymes of the iridoid pathway. mdpi.comnih.gov

Analysis of gene expression revealed that the expression levels of several key biosynthetic genes are highly correlated with the accumulation of iridoids. mdpi.com For instance, 41 candidate genes representing 23 enzymes in the pathway were identified in P. rotata. nih.gov Specific genes, including DXS1 (1-deoxy-D-xylulose-5-phosphate synthase 1), IDI1 (isopentenyl-diphosphate delta-isomerase 1), G10H2 (geraniol 10-hydroxylase 2), and 8-HGO1 (8-hydroxygeraniol oxidoreductase 1), have been highlighted as playing a significant regulatory role in the biosynthesis of iridoids in this species. mdpi.com Quantitative real-time PCR (qRT-PCR) analysis has been used to confirm the expression patterns of these genes, validating the transcriptome data and underscoring their importance in the metabolic pathway. nih.gov

**Table 1: Key Genes in Iridoid Biosynthesis Identified in *Phlomoides rotata***```html

| Gene Abbreviation | Enzyme Name | Role in Pathway | Reference |

|---|---|---|---|

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | First enzyme in the MEP pathway for precursor formation | [1, 7] |

| IDI | Isopentenyl-diphosphate delta-isomerase | Interconverts precursors IPP and DMAPP | [1, 7] |

| G10H | Geraniol 10-hydroxylase | Hydroxylates geraniol in the terpenoid skeleton formation | [1, 7] |

| 8-HGO | 8-hydroxygeraniol oxidoreductase | Oxidizes 8-hydroxygeraniol in the terpenoid skeleton formation | [1, 7] |

| 7-DLGT | 7-deoxyloganetic acid glucosyltransferase | Involved in subsequent chemical modifications (glycosylation) |

Metabolomics, the large-scale study of small molecules within cells and tissues, provides a direct snapshot of the chemical phenotype of an organism. In Phlomoides rotata growing in different regions, metabolomic analysis identified this compound as one of eight major differentially accumulated iridoid metabolites. nih.govsemanticscholar.orgSimilarly, a study on Gardenia jasminoides fruits found that this compound accumulated predominantly in the sarcocarp (flesh) of green, unripe fruit. plos.orgThese findings demonstrate that the accumulation of this compound can be highly specific to tissue type and developmental stage.

plos.orgTable 2: Accumulation of this compound and Related Iridoids in Different Plant Species

Generated html The environment, particularly soil composition, plays a crucial role in regulating the secondary metabolism of plants. mazums.ac.irResearch on P. rotata has established a direct link between specific soil nutrients and the accumulation of iridoids. nih.govA comprehensive analysis of rhizosphere soils from different habitats revealed significant correlations between soil physicochemical properties and the content of this compound and other iridoids in the plant's leaves.

mdpi.comnih.gov

Specifically, a highly significant positive correlation was observed between the amount of available phosphorus (AP) in the soil and the concentration of this compound in the leaves of P. rotata. nih.govsemanticscholar.orgThis suggests that phosphorus availability is a key environmental factor that can enhance the biosynthesis of this compound. Other soil indicators also showed correlations with different iridoids, highlighting a complex interplay between soil health and the plant's chemical profile.

nih.govTable 3: Correlation Between Soil Indicators and Iridoid Content in Phlomoides rotata

Generated html Compound Index

Table 4: List of Chemical Compounds Mentioned

Generated html Pharmacological Activities and Mechanisms of Action

Anti-inflammatory Effects

The anti-inflammatory activities of Shanzhiside (B600711) methyl ester are attributed to its ability to modulate the production and release of various pro-inflammatory mediators, which play crucial roles in the inflammatory cascade.

Myeloperoxidase is an enzyme predominantly found in neutrophils and is a key contributor to oxidative stress during inflammation. mdpi.comnih.gov Current scientific literature available through targeted searches does not provide specific evidence on the direct inhibitory effect of Shanzhiside methyl ester on the release of myeloperoxidase (MPO).

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammatory stimuli, contributing to tissue damage. Based on the available research, there are no specific studies detailing the inhibitory effects of this compound on elastase release.

Leukotriene B4 is a potent lipid mediator that plays a critical role in inflammation, primarily by attracting and activating neutrophils. plos.orgnih.gov There is currently no direct scientific evidence from the conducted searches to suggest that this compound inhibits the production or activity of Leukotriene B4 (LTB4).

Interleukin-8 is a chemokine that is instrumental in the recruitment of neutrophils to sites of inflammation. mdpi.com Scientific literature from the performed searches does not currently contain specific findings on the inhibitory effect of this compound on Interleukin-8 (IL-8).

Tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines involved in a wide range of inflammatory responses. nih.govnih.gov Research has demonstrated that this compound and its derivatives possess the ability to reduce the production of these key cytokines.

In a study investigating the antidepressant effects of this compound in a mouse model of depression induced by chronic unpredictable mild stress, the administration of the compound was found to significantly decrease the production of TNF-α, IL-1β, and IL-6 in the hippocampus. nih.gov This effect was associated with the remedy of depression-like behaviors, suggesting a link between the anti-inflammatory action of this compound and its therapeutic potential in depression. nih.gov

Another study focused on 8-O-acetyl shanzhiside methylester, a derivative, in a neuropathic pain model. The findings indicated that this compound could inhibit the activation of spinal astrocytes and the subsequent expression of TNF-α. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Model | Compound | Key Findings | Cytokines Affected |

|---|---|---|---|

| Chronic Unpredictable Mild Stress (Mouse Model of Depression) | This compound | Decreased the production of pro-inflammatory cytokines in the hippocampus. nih.gov | TNF-α, IL-1β, IL-6 |

These findings underscore the potential of this compound as an anti-inflammatory agent, with a mechanism that involves the downregulation of key pro-inflammatory cytokines.

Modulation of Signaling Pathways

This compound exerts its influence by targeting several crucial intracellular signaling cascades that regulate the expression of inflammatory mediators.

A derivative of this compound, 6-O-acetyl this compound, has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com In experimental models of cerebral ischemia and reperfusion, this compound blocked the phosphorylation of IκB-α and NF-κB, which is a critical step in the activation of this pathway. nih.govnih.gov This inhibitory effect is mediated through the enhancement of Akt phosphorylation, suggesting that the neuroprotective and anti-inflammatory effects are due to the suppression of inflammatory cascades through an Akt-dependent NF-κB signaling pathway. nih.govnih.gov By preventing the activation of NF-κB, the compound effectively reduces the production of downstream inflammatory molecules. nih.gov

This compound has been found to modulate the SOCS1/JAK2/STAT3 signaling pathway, another critical regulator of the inflammatory response. nih.gov The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is activated by various cytokines, leading to inflammatory and immune responses. mdpi.comnih.gov The Suppressor of Cytokine Signaling 1 (SOCS1) protein is a key negative regulator of this pathway. mdpi.comnih.gov

Research has demonstrated that this compound upregulates the protein levels of SOCS1. nih.gov This increase in SOCS1 leads to the subsequent downregulation of the phosphorylation of JAK2 and STAT3. nih.gov By enhancing the inhibitory function of SOCS1, this compound effectively dampens the pro-inflammatory signaling mediated by the JAK2/STAT3 pathway. nih.gov This mechanism has been observed in cellular models of inflammation, where the compound repressed inflammatory responses by regulating this specific pathway. nih.gov

The anti-inflammatory effects of this compound are also mediated through its action on the miRNA-155-5p/SOCS1 axis. nih.gov MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression. It has been shown that miRNA-155-5p promotes inflammation by targeting and down-regulating the expression of SOCS1. researchgate.netnih.govfrontiersin.org

Studies have revealed that this compound administration leads to a decrease in the expression of miRNA-155-5p. nih.gov This reduction in miRNA-155-5p relieves the suppression of its target, SOCS1, leading to increased SOCS1 protein levels. nih.gov The restoration of SOCS1 function, in turn, inhibits the JAK2/STAT3 pathway, as previously described. nih.gov Therefore, this compound's ability to target the miRNA-155-5p/SOCS1 axis represents a key mechanism underlying its anti-inflammatory properties. nih.govresearchgate.net

Impact on Neutrophil Biology and Immune Response

This compound and its acetylated derivative, 8-O-acetyl this compound, have demonstrated direct effects on neutrophil activity, which are key cells in the innate immune response. In studies using stimulated rat neutrophils, both compounds displayed concentration-dependent inhibitory effects on the release of several pro-inflammatory mediators. nih.govsigmaaldrich.com

These mediators include enzymes such as myeloperoxidase (MPO), elastase, and matrix metalloproteinase-9 (MMP-9), which contribute to tissue damage during inflammation. nih.govsigmaaldrich.commdpi.com Furthermore, the compounds inhibited the production of key inflammatory cytokines and chemokines, including interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and the lipid mediator leukotriene B4 (LTB4). nih.govsigmaaldrich.com By curbing the release of this array of pro-inflammatory substances from neutrophils, this compound can significantly attenuate the neutrophil-mediated inflammatory response. nih.gov

| Mediator | Function | Effect of SME and ASME |

|---|---|---|

| Myeloperoxidase (MPO) | Enzyme contributing to oxidative stress and tissue damage | Inhibited Release nih.govsigmaaldrich.com |

| Elastase | Proteolytic enzyme that degrades extracellular matrix | Inhibited Release nih.govsigmaaldrich.com |

| Matrix Metalloproteinase-9 (MMP-9) | Enzyme involved in tissue remodeling and inflammation | Inhibited Release nih.govsigmaaldrich.com |

| Interleukin-8 (IL-8) | Chemokine that attracts neutrophils to sites of inflammation | Inhibited Production nih.govsigmaaldrich.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine with multiple roles in inflammation | Inhibited Production nih.govsigmaaldrich.com |

| Leukotriene B4 (LTB4) | Lipid mediator that promotes neutrophil chemotaxis and activation | Inhibited Production nih.govsigmaaldrich.com |

Antinociceptive and Analgesic Activities

Beyond its anti-inflammatory effects, this compound exhibits significant antinociceptive and analgesic properties, particularly in the context of chronic pain.

Reduction of Neuropathic Pain

This compound has been shown to be effective in reducing neuropathic pain, a type of chronic pain caused by nerve damage. nih.gov Its mechanism in this context involves the modulation of signaling pathways within the central nervous system. One key mechanism is the activation of spinal glucagon-like peptide-1 (GLP-1) receptors. nih.gov This activation subsequently stimulates the expression of β-endorphin in microglia, which are immune cells of the central nervous system. nih.gov

The increased production of β-endorphin, an endogenous opioid peptide, contributes to the analgesic effect. This entire process is mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Intrathecal administration of this compound has been shown to produce a dose-dependent and long-lasting anti-allodynic effect in rat models of neuropathic pain. nih.gov

Furthermore, a related compound, 8-O-acetyl shanzhiside methylester, also provides relief from neuropathic pain by targeting neuroinflammatory processes in the spine. frontiersin.orgnih.gov This derivative works by inhibiting the activation of astrocytes and the subsequent production of TNF-α, likely through the downregulation of the ERK/TNF-α pathway. frontiersin.org

| Compound | Primary Target | Signaling Pathway | Key Mediator | Outcome |

|---|---|---|---|---|

| This compound | Spinal Microglia (via GLP-1 Receptors) | p38 MAPK Signaling nih.gov | β-endorphin nih.gov | Anti-allodynia nih.gov |

| 8-O-acetyl shanzhiside methylester | Spinal Astrocytes | ERK/TNF-α Pathway frontiersin.org | TNF-α frontiersin.org | Palliation of neuropathic pain frontiersin.org |

Comparison with Standard Analgesics (e.g., Lidocaine (B1675312), Ketamine)

In preclinical models, the anti-nociceptive effects of derivatives of this compound have been compared to those of standard analgesics. One study investigating 8-O-acetyl-shanzhiside methylester (8-OaS), a related compound from L. rotata, compared its effects to lidocaine and ketamine in a spinal nerve ligation rat model. frontiersin.orgnih.gov Ketamine is a noncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonist used for treating neuropathic pain. frontiersin.orgnih.gov The research aimed to contextualize the analgesic efficacy of the natural compound against established therapeutic agents. While direct comparative data on potency is detailed in specific studies, the distinct mechanism of this compound, involving GLP-1R agonism and endogenous opioid release, contrasts with the ion channel blocking of lidocaine and the NMDAR antagonism of ketamine. frontiersin.orgnih.govnih.govscispace.com

| Compound | Primary Mechanism of Action | Cellular Target |

|---|---|---|

| This compound | GLP-1 Receptor Agonism, Stimulation of β-endorphin release | Spinal Microglia |

| Lidocaine | Voltage-gated Sodium Channel Blocker | Neurons |

| Ketamine | NMDA Receptor Antagonist | Neurons |

Neuroprotective Effects

Beyond its analgesic properties, derivatives of this compound exhibit significant neuroprotective effects, particularly in the context of ischemic brain injury. These compounds have been shown to mitigate cellular damage and reduce secondary injury cascades following a stroke.

Attenuation of Histopathological Damage in Ischemic Brain Injury

Studies using animal models of middle cerebral artery occlusion (MCAO) have demonstrated that acetylated derivatives of this compound can significantly attenuate histopathological damage. nih.govnih.govnih.gov Treatment with these compounds has been shown to reduce the loss of NeuN-immunopositive neurons, a reliable marker of cerebral injury, in the ischemic brain. nih.gov This neuroprotective effect is linked to the compounds' ability to inhibit inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling cascade, which is heavily implicated in the pathophysiology of cerebral ischemia. nih.govnih.govdntb.gov.ua

Reduction of Brain Swelling

A critical consequence of ischemic stroke is the development of cerebral edema, or brain swelling, which contributes significantly to mortality and poor outcomes. nih.gov Acetylated derivatives of this compound have been found to decrease brain swelling in diabetic rats subjected to ischemia/reperfusion injury. nih.govresearchgate.net This effect is associated with the attenuation of blood-brain barrier (BBB) breakdown. nih.govnih.gov By preserving BBB integrity and reducing the inflammatory response, these compounds help to limit the fluid accumulation that characterizes post-ischemic edema. nih.govnih.gov

| Neuroprotective Effect | Observed Outcome in Preclinical Models | Associated Mechanism |

|---|---|---|

| Attenuation of Histopathological Damage | Reduced loss of NeuN-immunopositive neurons | Inhibition of NF-κB activation |

| Reduction of Brain Swelling | Decreased cerebral Evans blue extravasation | Attenuation of Blood-Brain Barrier (BBB) breakdown |

Inhibition of NF-κB Activation in Ischemic Brain Tissue

This compound has been identified as a potent inhibitor of nuclear factor-kappa B (NF-κB) activation in the context of cerebral ischemia/reperfusion injury. nih.govnih.gov In experimental models, derivatives of this compound have demonstrated the ability to block the activation of NF-κB, a key transcription factor involved in the inflammatory response following a stroke. nih.govnih.gov Specifically, studies have shown that 8-O-acetyl this compound can inhibit NF-κB activation in the ischemic brain tissue of diabetic rats subjected to middle cerebral artery occlusion (MCAO). nih.govresearchgate.net This inhibition is crucial as NF-κB activation in neurons is a significant contributor to the inflammatory cascade that exacerbates brain injury after an ischemic event. nih.gov

The mechanism of inhibition involves preventing the phosphorylation of both NF-κB and its inhibitory protein, IκB-α. nih.gov Research on a related compound, 6-O-acetyl this compound, revealed that it blocked TNF-α-induced phosphorylation of NF-κB and IκB-α in a neuronal cell line. nih.gov This action is linked to the enhancement of Akt phosphorylation, suggesting that the neuroprotective effects are mediated through an Akt-dependent NF-κB signaling pathway. nih.gov By inhibiting NF-κB activation, this compound helps to attenuate the inflammatory response, leading to a reduction in histopathological damage and brain swelling in ischemic brain tissue. nih.govnih.gov

Reduction of HMGB-1 Expression

A significant aspect of the neuroprotective effects of this compound in ischemic stroke is its ability to reduce the expression of High-Mobility Group Box-1 (HMGB-1). nih.gov HMGB-1 is a nuclear protein that, when released into the extracellular space, acts as a pro-inflammatory cytokine, contributing to the inflammatory damage seen in cerebral ischemia/reperfusion injury. nih.gov

Promotion of Angiogenesis in Ischemic Brain

This compound has been shown to promote angiogenesis, the formation of new blood vessels, in the ischemic brain, which is a critical process for long-term recovery after a stroke. nih.gov This pro-angiogenic effect contributes to improved functional outcomes by helping to restore blood flow to the affected brain regions. nih.gov

The pro-angiogenic activity of this compound is mediated, in part, by its ability to upregulate the expression of key angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-1 (Ang1). nih.gov In a study using a rat model of middle cerebral artery occlusion, administration of 8-O-acetyl this compound significantly increased the expression of both VEGF and Ang1. nih.gov VEGF is a potent stimulator of angiogenesis, while Ang1 plays a crucial role in vessel maturation and stability. nih.govnih.gov The coordinated upregulation of these two factors is essential for the formation of a functional and stable new vascular network in the ischemic brain. nih.govnih.gov

The signaling pathways activated by this compound to promote angiogenesis involve the phosphorylation of Tie2 and Akt. nih.gov Tie2 is the receptor for Ang1, and its phosphorylation is a critical step in initiating the downstream signaling cascade that leads to vascular stabilization. nih.govnih.gov The study on 8-O-acetyl this compound demonstrated increased phosphorylation of Tie2 in the ischemic brain. nih.gov

Furthermore, the activation of the Akt signaling pathway, a key regulator of cell survival and proliferation, is also involved. nih.govmdpi.com The research indicated an increase in the phosphorylation of Akt, suggesting that the Ang1/Tie2 axis and the Akt pathway are key mediators of the angiogenesis induced by this compound. nih.gov

Antidepressant Effects

Remediation of Chronic Unpredictable Mild Stress (CUMS)-Induced Depression-like Behaviors

This compound has demonstrated significant antidepressant effects in preclinical models. nih.gov Specifically, it has been shown to effectively remediate depression-like behaviors induced by Chronic Unpredictable Mild Stress (CUMS), a widely used animal model that mimics the effects of chronic stress in humans. nih.govmdpi.comnih.gov

In a study using a CUMS-induced mouse model of depression, this compound administration led to a marked improvement in depression-like behaviors. nih.gov This was evidenced by increased sucrose (B13894) preference in the sucrose preference test (SPT), and decreased immobility time in both the tail suspension test (TST) and the forced swim test (FST). nih.gov These behavioral improvements were accompanied by a reduction in neuroinflammation, as indicated by decreased expression of Iba1 (a marker of microglial activation) and lower production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the hippocampus. nih.gov The study suggests that the antidepressant actions of this compound are mediated by targeting the miRNA-155-5p/SOCS1 axis. nih.gov

Interactive Data Table: Summary of Pharmacological Effects

| Pharmacological Activity | Key Molecular Targets/Mechanisms | Observed Effects | Model System |

| Inhibition of NF-κB Activation | Inhibition of NF-κB and IκB-α phosphorylation; Enhanced Akt phosphorylation | Attenuated histopathological damage and brain swelling | Ischemic brain tissue in diabetic rats (MCAO model); SH-SY5Y cell line |

| Reduction of HMGB-1 Expression | Downregulation of HMGB-1 | Reduced inflammatory response | Ischemic brain tissue in diabetic rats (MCAO model) |

| Promotion of Angiogenesis | Upregulation of VEGF and Ang1 expression; Phosphorylation of Tie2 and Akt | Increased vascularization and improved functional recovery | Ischemic brain in rats (MCAO model) |

| Antidepressant Effects | Targeting the miRNA-155-5p/SOCS1 axis; Reduced neuroinflammation | Remediation of depression-like behaviors (increased sucrose preference, decreased immobility) | Chronic Unpredictable Mild Stress (CUMS)-induced mouse model of depression |

Decreased Iba1 Expression

This compound (SME) has been shown to influence the expression of Ionized calcium-binding adapter molecule 1 (Iba1), a protein specifically expressed in microglia and macrophages. In a study utilizing a mouse model of depression induced by chronic unpredictable mild stress (CUMS), administration of SME was associated with a notable decrease in Iba1 expression in the hippocampus. nih.gov This reduction in Iba1 suggests an attenuation of microglial activation, which is often implicated in neuroinflammatory processes associated with depression. nih.gov

Upregulation of SOCS1 Protein Levels

The same study that observed decreased Iba1 expression also found that this compound upregulates the protein levels of Suppressor of Cytokine Signaling 1 (SOCS1). nih.gov SOCS1 is a critical negative regulator of cytokine signaling. By increasing the levels of SOCS1 protein in the hippocampus of CUMS-exposed mice, SME can effectively inhibit inflammatory pathways. nih.gov This mechanism is central to its anti-inflammatory effects, as SOCS1 plays a key role in dampening the cellular response to pro-inflammatory cytokines. nih.gov

Downregulation of p-JAK2 and p-STAT3 Protein Expression

Consistent with its effect on SOCS1, this compound also leads to the downregulation of phosphorylated Janus kinase 2 (p-JAK2) and phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) protein expression. nih.gov The JAK/STAT pathway is a primary signaling cascade for numerous cytokines, and its activation is marked by the phosphorylation of JAK and STAT proteins. In both CUMS-exposed mice and in an in vitro cellular model of inflammation, SME treatment led to reduced levels of p-JAK2 and p-STAT3. nih.gov This demonstrates that SME inhibits the SOCS1/JAK2/STAT3 signaling pathway, further cementing its role as a potent anti-inflammatory agent. nih.gov

Table 1: Effect of this compound on Inflammatory Pathway Proteins

| Protein/Marker | Effect of this compound | Associated Pathway | Reference |

|---|---|---|---|

| Iba1 | Decreased Expression | Microglial Activation | nih.gov |

| SOCS1 | Upregulated Protein Levels | Cytokine Signaling Regulation | nih.gov |

| p-JAK2 | Downregulated Protein Expression | JAK/STAT Signaling | nih.gov |

| p-STAT3 | Downregulated Protein Expression | JAK/STAT Signaling | nih.gov |

Other Pharmacological Activities (Under Investigation)

Beyond its well-defined anti-inflammatory mechanism, this compound is being investigated for several other therapeutic properties.

Antioxidant Activity

The antioxidant potential of this compound has been explored in various studies, with mixed results. Strong evidence supports its activity, with research on iridoids from Lamium album showing that SME contributed to a nearly two-fold reduction in reactive oxygen species (ROS) production in treated cells. mdpi.com Other studies have also noted the antioxidant properties of SME as a component in various plant extracts. nih.gov However, some reports indicate that SME possesses negligible or weak free radical scavenging activity in DPPH assays. banglajol.info For instance, one study reported an IC50 value of only 100 g/mL, indicating weak activity. banglajol.info This variability suggests that its antioxidant effects may be context-dependent or more pronounced in cellular models than in chemical assays like the DPPH test.

Hemostatic Activity (for L. rotata extracts containing SME)

Extracts from the Tibetan medicinal herb Lamiophlomis rotata, which contains this compound and its derivatives, have demonstrated significant hemostatic (blood-clotting) activity. rsc.org Specifically, a related compound, 8-O-acetyl shanzhiside methylester (ASM), has been identified as a major hemostatic compound in L. rotata. rsc.org Research indicates that the hemostatic mechanism of ASM is achieved through anti-fibrinolytic activity, meaning it inhibits the breakdown of blood clots. rsc.org This makes extracts containing these iridoid glycosides a subject of interest for developing novel hemostatic agents.

Anti-tumor Activity

The anti-tumor potential of this compound is an emerging area of research, with preliminary findings suggesting possible cytotoxic effects against certain cancer cells. biosynth.com Studies have identified SME in plant extracts that exhibit inhibitory effects on the growth of various cancer cell lines, including breast and colon cancer cells. nih.gov For example, one investigation noted that SME showed cytotoxic activity against human melanoma SKMEL-3 cells. brieflands.com However, other research has found that SME had no discernible effect on the growth of STAT3-activated breast cancer and glioblastoma cell lines. banglajol.info Furthermore, a derivative of SME showed only weak inhibitory activity against A549 lung cancer cells. The collective evidence suggests that while SME's anti-tumor properties are under investigation, its efficacy may be specific to certain cancer types and requires more in-depth study. rsc.orgmdpi.com

Table 2: Investigational Pharmacological Activities of this compound

| Activity | Summary of Findings | Key References |

|---|---|---|

| Antioxidant | Variable results; some studies show significant reduction of ROS, while others report weak DPPH radical scavenging. | mdpi.combanglajol.info |

| Hemostatic | Observed in L. rotata extracts; a derivative (8-O-acetyl shanzhiside methylester) is a major active anti-fibrinolytic compound. | rsc.orgrsc.org |

| Anti-tumor | Evidence is preliminary and mixed; cytotoxic effects observed against some cancer cell lines (e.g., melanoma) but not others (e.g., glioblastoma). | banglajol.infonih.govbrieflands.com |

Immunomodulatory Activities

The immunomodulatory effects of this compound are primarily characterized by its potent anti-inflammatory actions. Research has demonstrated its ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

One significant study investigated the compound's effects in a mouse model of depression induced by chronic unpredictable mild stress, where inflammation is a key pathological factor. researchgate.net The findings revealed that this compound administration markedly alleviated depressive-like behaviors. researchgate.net This therapeutic effect was associated with a significant reduction in neuroinflammation, evidenced by decreased expression of Iba1 (a marker for microglial activation) and diminished production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the hippocampus. researchgate.net

The underlying mechanism for this anti-inflammatory activity was identified as the modulation of the miRNA-155-5p/SOCS1 axis. researchgate.net this compound was found to upregulate the protein levels of Suppressor of Cytokine Signaling 1 (SOCS1), a critical negative regulator of cytokine signaling. researchgate.net This upregulation, in turn, led to the downregulation of the phosphorylation of Janus kinase 2 (p-JAK2) and Signal Transducer and Activator of Transcription 3 (p-STAT3), key components of a major pro-inflammatory signaling pathway. researchgate.net Further experiments in a cellular model confirmed that the compound repressed inflammatory responses by regulating the SOCS1/JAK2/STAT3 signaling pathway. researchgate.net

| Model/System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Chronic Stress-Induced Mouse Model | Decreased production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Upregulation of SOCS1 protein. | researchgate.net |

| Chronic Stress-Induced Mouse Model | Reduced microglial activation (decreased Iba1 expression). | Downregulation of p-JAK2 and p-STAT3 protein expression. | researchgate.net |

| LPS + ATP-induced BV2 Cell Model | Repressed inflammatory responses. | Modulation of the miRNA-155-5p/SOCS1 axis and SOCS1/JAK2/STAT3 signaling. | researchgate.net |

Cardio-protective Effects

While direct studies on this compound are limited, significant research into its acetylated derivative, 8-O-acetyl shanzhiside methylester, has revealed substantial cardio-protective effects, particularly against myocardial ischemia-reperfusion (I/R) injury. rsc.org

The proposed mechanism of action involves the inhibition of myocardial inflammatory cascades through the HMGB1-dependent NF-κB signaling pathway. In vitro experiments using H9c2 cardiac cells showed that the compound attenuated hypoxia-induced cell death and blocked TNF-α-induced phosphorylation of Nuclear Factor-kappaB (NF-κB) by inhibiting the expression of High-Mobility Group Box 1 (HMGB1) protein. rsc.org This suggests that the derivative protects cardiac tissue by suppressing a key inflammatory pathway that is activated during ischemia-reperfusion events. rsc.org

| Model/System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Rat Model of Myocardial I/R Injury | Decreased infarct volume and improved hemodynamics. | Reduced serum levels of pro-inflammatory factors. | rsc.org |

| Rat Model of Myocardial I/R Injury | Reduced HMGB1 and phosphorylated NF-κB expression in ischemic tissue. | Blockade of the HMGB1-dependent NF-κB signaling pathway. | rsc.org |

| Hypoxia-induced H9c2 Cells | Attenuated hypoxia-induced cytotoxicity. | Blocked TNF-α-induced NF-κB phosphorylation. | rsc.org |

Anti-bacterial Activities

Pharmacological reviews of plants rich in this compound, such as Lamiophlomis rotata, have indicated that their constituent compounds possess anti-bacterial properties. rsc.org However, detailed scientific studies focusing specifically on the anti-bacterial activity and mechanism of action of isolated this compound are not extensively documented in the available literature.

Anti-fatigue Effects

This compound is a component of traditional medicinal plants like Lamiophlomis rotata, which are reported to have anti-fatigue effects in broad pharmacological screenings. rsc.org Despite this association, specific experimental research detailing the anti-fatigue efficacy and the direct physiological or biochemical mechanisms of purified this compound has not been widely published.

Anti-ulcer Effects

Extracts from plants containing this compound, such as Lamiophlomis rotata and Barleria prionitis, have been noted for their anti-ulcer activities in general pharmacological assessments. rsc.orgdntb.gov.ua One study on the gastroprotective activity of Sesamum indicum leaves identified this compound as a major constituent, though the research was conducted on the whole plant extract. ajpp.in Comprehensive studies dedicated to evaluating the specific anti-ulcer or gastroprotective mechanisms of the isolated this compound compound are limited.

Memory-boosting Activities

This compound has demonstrated significant potential in improving cognitive function, particularly in pathological conditions. A key study revealed its ability to attenuate cognitive impairment in a mouse model of diabetes, a condition often associated with cognitive deficits. researchgate.net In this model, treatment with this compound led to improved performance in behavioral tests such as the Morris water maze and passive avoidance tests. researchgate.net

The mechanism behind this cognitive enhancement involves the inhibition of neuroinflammation and the modulation of cerebral glycolysis. researchgate.net The study identified Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as a potential molecular target. The compound was found to inhibit inflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway in both in vivo and in vitro models. researchgate.net This suggests that this compound boosts memory and cognitive performance by counteracting the detrimental effects of neuroinflammation on brain function. researchgate.net

Furthermore, research on the derivative 8-O-acetyl shanzhiside methylester showed it could ameliorate memory impairment and anxiety-like behaviors in mice subjected to sleep deprivation, restoring synaptic plasticity and reducing the loss of hippocampal neurons. nih.gov

| Model/System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Diabetic Mouse Model (HFD/STZ) | Attenuated cognitive impairment-related behavior in Morris water maze and passive avoidance tests. | Inhibition of neuroinflammation and glycolysis. | researchgate.net |

| Diabetic Mouse Model & HG/PA induced BV2 cells | Inhibited inflammation via the HSP90AA1/HIF1A/STAT1 signaling pathway. | Identified HSP90AA1 as a potential direct target. | researchgate.net |

| Sleep-Deprived Mouse Model (Derivative) | Ameliorated behavioral abnormalities and restored synaptic plasticity. | Reduced inflammatory response and oxidative stress in the hippocampus. | nih.gov |

Potential in Treating Neurodegenerative Diseases

The demonstrated neuroprotective and anti-inflammatory properties of this compound highlight its potential as a therapeutic agent for neurodegenerative diseases. Neuroinflammation, driven by activated microglia, is a common pathological feature in conditions like Alzheimer's and Parkinson's disease.

The ability of this compound to inhibit neuroinflammation via the HSP90AA1/HIF1A/STAT1 pathway, as seen in its memory-boosting effects, is directly relevant to neurodegeneration. researchgate.net By suppressing inflammatory cascades, the compound could help mitigate the chronic inflammatory environment that contributes to neuronal damage and cognitive decline.

Another line of research showed that this compound reduces neuropathic pain by acting as a glucagon-like peptide-1 (GLP-1) receptor agonist in the spinal cord. nih.gov This action stimulates microglia to express β-endorphin, an endogenous opioid, through the p38 MAPK signaling pathway. nih.gov This finding is particularly significant because it demonstrates a direct modulatory effect on microglia, shifting them towards a neuroprotective phenotype. Modulating microglial activity is a key strategy being explored for treating neurodegenerative disorders.

| Activity | Key Finding | Mechanism of Action | Relevance to Neurodegeneration | Reference |

|---|---|---|---|---|

| Anti-neuroinflammatory | Inhibits inflammation and glycolysis in the brain. | Targets the HSP90AA1/HIF1A/STAT1 signaling pathway. | Reduces chronic inflammation that drives neuronal damage. | researchgate.net |

| Microglial Modulation | Stimulates spinal microglial β-endorphin expression. | Activates spinal GLP-1 receptors and p38 MAPK signaling. | Shifts microglia from a pro-inflammatory to a neuroprotective state. | nih.gov |

| Neuroprotection (Derivative) | Reduces shrinkage and loss of hippocampal neurons in a stress model. | Inhibits NLRP3 inflammasome and activates the Nrf2/HO-1 pathway. | Protects neurons from stress-induced damage and apoptosis. | nih.gov |

Preclinical Research and in Vivo Studies

Animal Models for Disease States

Neuropathic Pain Models (e.g., L5/L6 Spinal Nerve Ligation)

In a rat model of neuropathic pain induced by L5/L6 spinal nerve ligation, intrathecal administration of shanzhiside (B600711) methyl ester demonstrated significant anti-allodynic effects. caymanchem.comnih.gov The compound produced a dose-dependent and long-lasting reduction in mechanical allodynia, with a maximal inhibition of 49%. nih.gov This effect is believed to be mediated through the activation of spinal glucagon-like peptide-1 (GLP-1) receptors, which in turn stimulates the expression of β-endorphin in microglia. caymanchem.comnih.gov The analgesic effect of shanzhiside methyl ester was blocked by a GLP-1 receptor antagonist, exendin (9-39). caymanchem.com

Another study using a spinal nerve ligation (SNL) model in rats investigated the effects of 8-O-acetyl this compound, a derivative. frontiersin.orgresearchgate.net The results showed that consecutive intrathecal injections of this compound for two weeks led to a remarkable alleviation of neuropathic pain. frontiersin.orgresearchgate.net

Inflammation Models

The anti-inflammatory properties of this compound and its derivatives have been evaluated in several in vivo models. In a model of acute inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice, topical application of a methanolic extract containing this compound showed a significant inhibitory effect on ear edema. mdpi.com

In studies using isolated rat neutrophils, this compound at a concentration of 10 µM was found to inhibit the release of myeloperoxidase and elastase. caymanchem.com It also suppressed the lipopolysaccharide (LPS)-induced release of interleukin-8 (IL-8) and leukotriene B4 (LTB4) from these cells. caymanchem.com

Furthermore, the anti-inflammatory effects of 8-O-acetyl this compound were investigated in a mouse model of anxiety induced by complete Freund's adjuvant (CFA), which is a model of chronic inflammatory pain. d-nb.info The study found that the compound attenuated the release of pro-inflammatory cytokines and microglial activation. d-nb.info

Cerebral Ischemia/Reperfusion Models

The neuroprotective effects of this compound derivatives have been assessed in rat models of cerebral ischemia/reperfusion (I/R) injury. In a study using a middle cerebral artery occlusion (MCAO) model, 6-O-acetyl this compound demonstrated a significant neuroprotective effect when administered after reperfusion. nih.gov It was found to attenuate histopathological damage and decrease the extravasation of Evans blue, a marker of blood-brain barrier breakdown. nih.gov

Similarly, in a diabetic rat model of MCAO, 8-O-acetyl shanzhiside methylester was shown to protect the brain against I/R injury. nih.govresearchgate.net This compound attenuated histopathological damage and reduced brain swelling. nih.gov The protective effects are thought to be related to the inhibition of inflammatory pathways. nih.govnih.gov

Depression Models (e.g., Chronic Unpredictable Mild Stress)

The antidepressant potential of this compound has been explored in a chronic unpredictable mild stress (CUMS)-induced mouse model of depression. nih.govresearcher.liferesearchgate.net Research indicated that this compound administration significantly ameliorated depression-like behaviors, as observed in the sucrose (B13894) preference test (SPT), tail suspension test (TST), and forced swim test (FST). nih.govresearcher.life These behavioral improvements were associated with a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the hippocampus. nih.gov The study suggested that the antidepressant effects of this compound are mediated by inhibiting inflammation through the miRNA-155-5p/SOCS1 axis. nih.govresearchgate.net

Pyrexia Models (Yeast-induced)

The antipyretic activity of 8-O-acetyl this compound was evaluated in a yeast-induced pyrexia model in rats. nih.govresearcher.lifefrontiersin.orgresearchgate.netresearchgate.net Administration of the compound led to a reduction in the elevated body temperature of the febrile rats. nih.govfrontiersin.org This effect was accompanied by a decrease in the serum levels of pyrogenic cytokines, including IL-1β and IL-6. nih.govfrontiersin.orgresearchgate.net The study also noted a downregulation of central thermoregulatory mediators like prostaglandin (B15479496) E2 (PGE2). nih.govfrontiersin.org

Efficacy Studies and Dose-Response Relationships

Dose-response relationships for this compound and its derivatives have been established in several of the aforementioned preclinical models.

In the L5/L6 spinal nerve ligation model of neuropathic pain, intrathecal this compound exhibited a dose-dependent anti-allodynic effect, with a projected ED50 of 40.4 μg per animal. caymanchem.comnih.gov For its derivative, 8-O-acetyl this compound, the ED50 for mechanical allodynia in the SNL model was determined to be 12.58 μg. frontiersin.org

In the cerebral ischemia/reperfusion model, 6-O-acetyl this compound showed a significant neuroprotective effect at doses higher than 10 mg/kg. nih.gov A dose of 25 mg/kg was effective even with delayed administration. nih.gov In diabetic rats with cerebral I/R, 8-O-acetyl shanzhiside methylester at 40 mg/kg demonstrated significant neuroprotection. nih.govmedchemexpress.com

For its antipyretic effects in the yeast-induced fever model, 8-O-acetyl this compound was tested at high (200 mg/kg), medium (150 mg/kg), and low (100 mg/kg) doses, all of which demonstrated an antipyretic effect. nih.gov

The following table summarizes the dose-response findings from various studies:

| Compound | Model | Effect | Effective Dose/ED50 |

|---|---|---|---|

| This compound | Neuropathic Pain (L5/L6 Spinal Nerve Ligation) | Anti-allodynia | ED50: 40.4 µ g/animal (intrathecal) caymanchem.comnih.gov |

| 8-O-acetyl this compound | Neuropathic Pain (Spinal Nerve Ligation) | Anti-allodynia | ED50: 12.58 µg (intrathecal) frontiersin.org |

| 6-O-acetyl this compound | Cerebral Ischemia/Reperfusion | Neuroprotection | >10 mg/kg, 25 mg/kg (intravenous) nih.gov |

| 8-O-acetyl shanzhiside methylester | Cerebral Ischemia/Reperfusion (Diabetic) | Neuroprotection | 40 mg/kg nih.govmedchemexpress.com |

Pharmacodynamic Biomarkers

Preclinical investigations into this compound have identified several pharmacodynamic biomarkers, primarily linked to its anti-inflammatory and neuroprotective effects. In animal models of depression, the administration of this compound (SM) has been shown to significantly affect inflammatory and signaling pathways. nih.gov

Key biomarkers modulated by this compound include:

Inflammatory Cytokines : Treatment with SM has been observed to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov

Microglial Activation : The compound reduces microglial activation, as indicated by decreased expression of the marker Iba1 in the hippocampus of mice subjected to chronic unpredictable mild stress. nih.gov

Signaling Pathways : this compound exerts its effects by modulating specific signaling pathways. It has been shown to upregulate the protein levels of Suppressor of Cytokine Signaling 1 (SOCS1) while downregulating the phosphorylation of Janus kinase 2 (p-JAK2) and Signal Transducer and Activator of Transcription 3 (p-STAT3). nih.gov It also specifically activates spinal p38 mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov A closely related compound, 8-O-acetyl shanzhiside methylester, has been shown to regulate the NLRP3 and Nrf2 pathways and block the phosphorylation of p38, JNK, and NF-κB p65. researchgate.netresearchgate.net

microRNA : The expression of miRNA-155-5p was found to be decreased following the administration of this compound, suggesting it exerts its antidepressant effects by targeting the miRNA-155-5p/SOCS1 axis. nih.gov

Neurotransmitters : Studies on a related ester have also pointed to changes in hypothalamic neurotransmitters—such as glutamic acid, GABA, glutamine, histidine, and arginine—as potential metabolomic biomarkers. nih.govresearchgate.net

Table 1: Pharmacodynamic Biomarkers of this compound

| Biomarker Category | Specific Biomarker | Observed Effect of this compound | Reference |

|---|---|---|---|

| Inflammatory Cytokines | TNF-α | Decreased Production | nih.gov |

| IL-1β | Decreased Production | nih.gov | |

| IL-6 | Decreased Production | nih.gov | |

| Microglial Activation | Iba1 | Decreased Expression | nih.gov |

| Signaling Pathways | SOCS1 | Upregulated | nih.gov |

| p-JAK2 / p-STAT3 | Downregulated | nih.gov | |

| p38 MAPK | Activated | nih.gov | |

| NLRP3 / Nrf2 | Modulated (by related ester) | researchgate.net | |

| microRNA | miRNA-155-5p | Decreased Expression | nih.gov |

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding how a compound is processed by the body. Research on this compound, often conducted as part of an analysis of a whole plant extract, has provided key data on its absorption, distribution, metabolism, and excretion. nih.govrsc.orgacs.org

Studies in rats following oral administration of extracts from Lamiophlomis rotata and Phlomis brevidentata have shown that this compound has good absorption characteristics. nih.govrsc.orgacs.org It is absorbed from the gastrointestinal tract and can be detected in plasma. nih.govnih.gov One study speculated that the presence of free hydroxyl groups in its structure may promote its absorption compared to other compounds with ether bonds. nih.gov

Metabolism appears to be a significant process for compounds from Lamiophlomis rotata. Following oral administration, a metabolite profile analysis identified numerous metabolites in plasma, bile, urine, and feces. rsc.org Over half of these metabolites underwent phase II conjugation reactions, including glucuronide, sulfate, taurine, glycine, and glutathione (B108866) conjugation, indicating extensive metabolic processing. rsc.org

The bioavailability of this compound has been assessed through both predictive models and in vivo studies.

Predicted Bioavailability : A computational prediction suggests a human oral bioavailability of 84.29% for this compound. plantaedb.com

In Vivo Observations : Pharmacokinetic studies in rats have demonstrated good absorption. nih.gov In one study, despite being present in a lower proportion in the administered extract compared to another compound, sesamoside, this compound achieved nearly the same maximum concentration (Cmax) and area under the curve (AUC), which indicates efficient absorption and good bioavailability. nih.gov This was in stark contrast to other compounds in the same extract, such as phenylpropanoid glycosides, which exhibited very low bioavailability. nih.gov

A highly sensitive and specific method, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), is the predominant analytical technique for the quantification of this compound in biological matrices like rat plasma. nih.govnih.govdntb.gov.uaresearchgate.net These methods are essential for accurately determining the compound's concentration in pharmacokinetic studies.

The methodologies typically involve protein precipitation from plasma samples, followed by chromatographic separation on a C18 column and detection using mass spectrometry in multiple reaction monitoring (MRM) mode. nih.govnih.govresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed and validated for the simultaneous quantification of this compound and other iridoids. longdom.orgakjournals.com

Table 2: UPLC-MS/MS Analytical Method Parameters for this compound Detection in Rat Plasma

| Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Linearity Range (ng/mL) | 1 - 1,000 | 5 - 4,000 | 1.95 - 500 (approx.) |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 | 1.95 |

| Intra-day Precision (RSD %) | < 11.1% | < 14% | < 12.5% |

| Inter-day Precision (RSD %) | < 11.1% | < 14% | < 12.5% |

| Accuracy (RE %) | -13.6% to 5.3% | 87.3% to 109.1% (as % of nominal) | within 10.4% |

| Recovery (%) | Not Specified | Not Specified | 86.4% to 98.2% |

| Matrix Effect (%) | Not Specified | 99.2% to 106.3% | 85.2% to 110.5% |

| Reference | nih.gov | researchgate.net | nih.gov |

Advanced Research Methodologies

In Vitro Cellular Models

In vitro models are essential for isolating and studying the specific effects of compounds on different cell types, mimicking physiological and pathological conditions in a controlled environment.

Shanzhiside (B600711) methyl ester (SME) and its acetylated form, 8-O-acetyl shanzhiside methyl ester (ASME), have been investigated for their effects on neutrophil-mediated inflammation. nih.gov In studies using rat neutrophils stimulated with formyl-met-leu-phenylalanine (f-MLP) and lipopolysaccharide (LPS), both SME and ASME demonstrated concentration-dependent inhibition of pro-inflammatory mediators. nih.gov The release of enzymes such as myeloperoxidase (MPO), elastase, and matrix metalloproteinase-9 (MMP-9) was significantly reduced. nih.gov Furthermore, the production of inflammatory cytokines, including interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and the lipid mediator leukotriene B4 (LTB4), was also inhibited. nih.gov

In similar assays using human neutrophils, this compound was shown to inhibit the secretion of IL-8 and TNF-α. mdpi.com It also affected the oxidative burst in stimulated neutrophils, reducing the generation of reactive oxygen species (ROS). mdpi.com These findings from neutrophil activation assays suggest that iridoid glycosides from plants like Barleria prionitis may serve as a basis for therapeutic strategies against inflammatory conditions mediated by neutrophils. nih.gov

| Mediator | Cell Type | Stimulant | Effect of this compound/Derivatives | Reference |

|---|---|---|---|---|

| Myeloperoxidase (MPO) | Rat Neutrophils | f-MLP/LPS | Inhibited | nih.gov |

| Elastase | Rat Neutrophils | f-MLP/LPS | Inhibited | nih.gov |

| MMP-9 | Rat Neutrophils | f-MLP/LPS | Inhibited | nih.gov |

| Interleukin-8 (IL-8) | Rat & Human Neutrophils | f-MLP/LPS | Inhibited | nih.govmdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Rat & Human Neutrophils | f-MLP/LPS | Inhibited | nih.govmdpi.com |

| Leukotriene B4 (LTB4) | Rat Neutrophils | f-MLP/LPS | Inhibited | nih.gov |

| Reactive Oxygen Species (ROS) | Human Neutrophils | f-MLP | Inhibited | mdpi.com |

The human neuroblastoma cell line, SH-SY5Y, has been instrumental in studying the neuroprotective mechanisms of this compound derivatives. In experiments where SH-SY5Y cells were stimulated with TNF-α to induce an inflammatory response, pre-treatment with 6-O-acetyl this compound was found to block the phosphorylation of nuclear factor-κB (NF-κB) and its inhibitor, IκB-α. nih.govnih.gov This action appears to be mediated through the Akt signaling pathway, as the compound increased Akt phosphorylation. nih.gov

Similarly, 8-O-acetyl shanzhiside methylester blocked TNF-α-induced NF-κB activation in SH-SY5Y cells and also led to a decrease in the expression of high-mobility group box-1 (HMGB-1), another key protein in inflammatory processes. medchemexpress.comchembk.comnih.govresearchgate.net These studies highlight the compound's potential to interfere with neuronal inflammatory cascades. nih.govnih.gov

| Compound | Cell Line | Stimulant | Observed Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|---|---|

| 6-O-acetyl this compound | SH-SY5Y | TNF-α | Blocked NF-κB and IκB-α phosphorylation | Akt-dependent NF-κB signaling | nih.govnih.gov |

| 8-O-acetyl shanzhiside methylester (Barlerin) | SH-SY5Y | TNF-α | Blocked NF-κB activation, decreased HMGB-1 expression | HMGB-1/NF-κB signaling | medchemexpress.comchembk.comnih.govresearchgate.net |

Microglial cells are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. The murine microglial cell line, BV2, is commonly used to model these conditions. sciopen.comnih.gov Research indicates that Shanzhiside methylester can modulate microglial function. It has been shown to reduce neuropathic pain by stimulating the expression of β-endorphin in spinal microglia. conicet.gov.artargetmol.com This effect is mediated through the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. targetmol.com By promoting the release of the endogenous opioid β-endorphin from microglia, Shanzhiside methylester demonstrates a mechanism for pain alleviation that involves the modulation of neuro-immune communication. conicet.gov.artargetmol.com

The rat cardiomyoblast cell line, H9c2, is a widely used in vitro model for cardiovascular research. Studies utilizing this cell line have revealed cardioprotective effects of 8-O-acetyl shanzhiside methylester. The compound was shown to significantly attenuate cytotoxicity induced by hypoxia in a concentration-dependent manner. nih.govresearchgate.net In H9c2 cells stimulated with TNF-α, treatment with 9 μM of 8-O-acetyl shanzhiside methylester blocked the phosphorylation of NF-κB. medchemexpress.comnih.govresearchgate.netchemicalbook.com This inhibitory action was achieved by preventing the expression of High-mobility group box1 (HMGB1). medchemexpress.comnih.govresearchgate.net These findings suggest that the compound's protective effects on heart cells may be due to its ability to block inflammatory cascades through an HMGB1-dependent NF-κB signaling pathway. nih.gov

Molecular Biology Techniques

Molecular biology techniques are crucial for dissecting the mechanisms of action of this compound at the level of gene and protein expression.

Gene and protein expression analyses have provided detailed insights into how this compound and its derivatives exert their biological effects.

Western Blotting is a key technique used to detect and quantify specific proteins. It has been extensively used to confirm the effects of this compound derivatives on signaling pathways in various cell models. For instance, in SH-SY5Y cells, Western blot analysis quantified the inhibition of TNF-α-induced phosphorylation of NF-κB and IκB-α, and the increase in Akt phosphorylation. nih.gov In studies on diabetic rats, this technique was used to show that 8-O-acetyl shanzhiside methylester inhibited NF-κB activation and reduced HMGB-1 expression in ischemic brain tissue. nih.govresearchgate.net Similarly, in H9c2 cardiomyoblasts, Western blotting confirmed that the compound reduced HMGB1 and phosphorylated NF-κB expression. nih.gov The technique has also been applied to measure the expression of angiogenic factors like VEGF and Ang1, and proteins involved in pain pathways such as GFAP and pERK. frontiersin.orgnih.gov

Protein Expression Analysis (e.g., Immunohistochemistry)

The analysis of protein expression provides crucial insights into the cellular responses to this compound and its related compounds. Techniques such as Western blotting and immunohistochemistry have been employed to quantify changes in protein levels in various experimental models.

In a study on the effects of 8-O-Acetyl this compound (8-OaS), an acetylated derivative, in a rat model of yeast-induced pyrexia, researchers observed significant changes in the expression of key proteins in the hypothalamus. frontiersin.org Western blot analysis revealed that in the fever model group, there was an upregulation of proteins including Toll-like receptor 4 (TLR4), tumor necrosis factor-alpha (TNF-α), phosphorylated nuclear factor-kappa B (p-NF-κB p65), heat shock protein 70 (HSP70), and cyclooxygenase-2 (COX2), alongside a downregulation of phosphorylated IκBα (p-IκBα). frontiersin.org Treatment with 8-OaS was found to significantly reverse these changes, downregulating the expression of TLR4, TNF-α, p-NF-κB p65, HSP70, and COX2, while upregulating p-IκBα. frontiersin.org

Complementing these findings, immunohistochemical staining of the hypothalamus showed a marked increase in the expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the fever model, which was significantly decreased following treatment with 8-OaS. frontiersin.org Similarly, research into 6-O-acetyl this compound (ND02) in a rat model of cerebral ischemia and reperfusion demonstrated its ability to inhibit the phosphorylation of NF-κB and IκB-α, key events in inflammatory signaling. nih.gov

Table 1: Protein Expression Changes in Response to this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Studied | Technique | Tissue/Cell Line | Protein | Observed Effect of Compound | Reference |

|---|---|---|---|---|---|

| 8-O-Acetyl this compound (8-OaS) | Western Blot | Rat Hypothalamus | TLR4 | Downregulation | frontiersin.org |

| 8-O-Acetyl this compound (8-OaS) | Western Blot | Rat Hypothalamus | TNF-α | Downregulation | frontiersin.org |

| 8-O-Acetyl this compound (8-OaS) | Western Blot | Rat Hypothalamus | p-NF-κB p65 | Downregulation | frontiersin.org |

| 8-O-Acetyl this compound (8-OaS) | Western Blot | Rat Hypothalamus | HSP70 | Downregulation | frontiersin.org |

| 8-O-Acetyl this compound (8-OaS) | Western Blot | Rat Hypothalamus | COX2 | Downregulation | frontiersin.org |

| 8-O-Acetyl this compound (8-OaS) | Western Blot | Rat Hypothalamus | p-IκBα | Upregulation | frontiersin.org |

| 8-O-Acetyl this compound (8-OaS) | Immunohistochemistry | Rat Hypothalamus | IL-1β | Downregulation | frontiersin.org |

| 8-O-Acetyl this compound (8-OaS) | Immunohistochemistry | Rat Hypothalamus | IL-6 | Downregulation | frontiersin.org |

| 6-O-acetyl this compound (ND02) | Western Blot | Rat Brain | p-NF-κB | Inhibition | nih.gov |

| 6-O-acetyl this compound (ND02) | Western Blot | Rat Brain | p-IκB-α | Inhibition | nih.gov |

| 6-O-acetyl this compound (ND02) | Western Blot | SH-SY5Y Cells | p-Akt | Increased Phosphorylation | nih.govnih.gov |

Signaling Pathway Analysis (e.g., Phosphorylation Studies)

Investigating signaling pathways is key to deciphering the mechanisms of action for bioactive compounds. Phosphorylation studies, which detect the activation state of proteins within a pathway, have been instrumental in this area.

Research indicates that this compound and its derivatives modulate several critical signaling cascades. The anti-inflammatory and antipyretic effects of 8-O-Acetyl this compound (8-OaS) have been linked to its involvement in the TLR4/NF-κB and HSP70/NF-κB signaling pathways. frontiersin.orgnih.gov By down-regulating key proteins in these pathways, 8-OaS can reduce the production of pyrogenic cytokines. frontiersin.org

In the context of neuroprotection, 6-O-acetyl this compound (ND02) has been shown to protect against brain injury by blocking neuronal inflammatory cascades through an Akt-dependent NF-κB signaling pathway. nih.govnih.gov Treatment with ND02 blocked TNF-α-induced phosphorylation of NF-κB and IκB-α, while increasing the phosphorylation of Akt, a pro-survival kinase. nih.govnih.gov

Furthermore, studies on Shanzhiside methylester (SM) have demonstrated its ability to reduce neuropathic pain by activating spinal glucagon-like peptide-1 (GLP-1) receptors, which subsequently stimulates microglial β-endorphin expression via the p38 mitogen-activated protein kinase (MAPK) signaling pathway. chemfaces.com In research related to depression, SM was found to inhibit inflammation via the miRNA-155-5p/SOCS1 axis, and bioinformatic analysis pointed towards the involvement of the Ras signaling pathway. researchgate.net

Table 2: Signaling Pathways Modulated by this compound and Its Derivatives This table is interactive. You can sort and filter the data.

| Compound Studied | Pathway | Key Mediators (Phosphorylation Status) | Biological Context | Reference |

|---|---|---|---|---|

| 8-O-Acetyl this compound (8-OaS) | TLR4/NF-κB | p-NF-κB p65 (Inhibited), p-IκBα (Increased) | Anti-pyretic/Anti-inflammatory | frontiersin.org |

| 8-O-Acetyl this compound (8-OaS) | HSP70/NF-κB | HSP70 (Downregulated) | Anti-pyretic/Anti-inflammatory | frontiersin.org |

| 6-O-acetyl this compound (ND02) | Akt/NF-κB | Akt (Increased), p-IκB-α (Inhibited), p-NF-κB (Inhibited) | Neuroprotection | nih.govnih.gov |

| Shanzhiside methylester (SM) | p38 MAPK | p38 MAPK (Activated) | Neuropathic Pain | chemfaces.com |

| Shanzhiside methylester (SM) | miRNA-155-5p/SOCS1 | SOCS1 (Upregulated) | Depression/Anti-inflammatory | researchgate.net |

| Shanzhiside methylester (SM) | Ras Signaling | - | Depression (from bioinformatics) | researchgate.net |

Omics Technologies